Ethyl methanesulfonate

Catalog No.
S569628
CAS No.
62-50-0
M.F
C3H8O3S
M. Wt
124.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl methanesulfonate

CAS Number

62-50-0

Product Name

Ethyl methanesulfonate

IUPAC Name

ethyl methanesulfonate

Molecular Formula

C3H8O3S

Molecular Weight

124.16 g/mol

InChI

InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3

InChI Key

PLUBXMRUUVWRLT-UHFFFAOYSA-N

SMILES

CCOS(=O)(=O)C

Solubility

50 to 100 mg/mL at 81° F (NTP, 1992)

Synonyms

Ethyl Mesilate, Ethyl Mesylate, Ethyl Methanesulfonate, Ethylmesilate, Ethylmesylate, Ethylmethane Sulfonate, Mesilate, Ethyl, Mesylate, Ethyl, Methanesulfonate, Ethyl, Sulfonate, Ethylmethane

Canonical SMILES

CCOS(=O)(=O)C

Mutagenesis:

  • Plant and microbial research: EMS is a potent mutagen, meaning it can induce changes in the genetic makeup of an organism. This property makes it a valuable tool in plant and microbial research for several purposes:
    • Generating genetic diversity: EMS treatment can create randomly distributed mutations across the genome, leading to a population with increased genetic diversity. This diverse population can then be screened to identify individuals with desirable traits, such as improved disease resistance or increased yield [].
    • Functional genomics: By inducing mutations in specific genes, researchers can study their function and understand how they contribute to various biological processes [].

Studying DNA repair mechanisms:

  • EMS can damage DNA by alkylating (adding an alkyl group) to nitrogen and oxygen atoms in the DNA bases. This damage triggers DNA repair mechanisms in cells. By studying the response of cells to EMS treatment, researchers can gain insights into the various DNA repair pathways and their importance in maintaining genome integrity [].

Cancer research:

  • While not widely used in contemporary cancer research due to the availability of more specific tools, EMS has historically been used to induce tumors in model organisms, allowing researchers to study the development and progression of cancer [].

Ethyl methanesulfonate is an organosulfur compound with the chemical formula CH₃SO₃C₂H₅. It is a colorless liquid classified as an alkylating agent and is widely recognized for its role as a potent mutagen in experimental genetics. Ethyl methanesulfonate is the ethyl ester of methanesulfonic acid and has been utilized primarily in biochemical research to induce mutations for various studies, particularly in model organisms such as Drosophila (fruit flies) and Caenorhabditis elegans (nematodes) .

EMS acts as a mutagen by alkylating DNA. The ethyl group from EMS transfers to nitrogen atoms in guanine bases within DNA, causing mispairing during replication and leading to mutations []. This allows researchers to study the effects of mutations on various biological processes.

Physical and Chemical Properties

  • Molecular Formula: CH₃SO₃C₂H₅ []
  • Molar Mass: 124.16 g/mol []
  • Appearance: Colorless liquid []
  • Melting Point: Below 25°C []
  • Boiling Point: 85-86°C at 10 mmHg []
  • Density: 1.15 g/cm³ []
  • Solubility: Miscible with water (hydrolyzes) []

Ethyl methanesulfonate acts primarily as an alkylating agent, meaning it can transfer an ethyl group to nucleophilic sites, such as DNA bases. The most significant reaction involves the alkylation of guanine, resulting in the formation of O6-ethylguanine. This abnormal base can lead to mispairing during DNA replication, often resulting in G:C to A:T transitions .

Additionally, ethyl methanesulfonate hydrolyzes in aqueous environments, producing ethanol and methanesulfonic acid. Its stability varies with pH; it has a longer half-life in neutral to acidic conditions, making it crucial to manage its disposal properly .

Ethyl methanesulfonate is recognized for its mutagenic, teratogenic, and carcinogenic properties. It induces random mutations in DNA, primarily through nucleotide substitutions. The mutation rate can vary significantly based on the organism and conditions but typically ranges from 5×1045\times 10^{-4} to 5×1025\times 10^{-2} mutations per gene without causing substantial cell death . Its ability to induce point mutations makes it a valuable tool in genetic studies, particularly for examining DNA repair mechanisms and mutational spectra .

The synthesis of ethyl methanesulfonate was first reported by German chemist O. C. Billeter in 1905. The compound is typically prepared through the reaction of methanesulfonic anhydride with ethanol . Other methods may involve the direct esterification of methanesulfonic acid with ethanol under acidic conditions.

Ethyl methanesulfonate serves primarily as a model alkylating agent in biochemical and genetic research. Its applications include:

  • Inducing mutations for genetic screens.
  • Studying DNA repair processes.
  • Investigating mutagenesis mechanisms.
  • Serving as a tool for creating genetic diversity in laboratory settings .

Due to its hazardous nature, ethyl methanesulfonate is produced exclusively for research purposes and is handled under strict safety protocols.

Research indicates that ethyl methanesulfonate interacts with various biological molecules, notably nucleophiles such as amino acids and nucleotides. Its capacity to alkylate nucleophilic sites leads to significant alterations in DNA structure, which can trigger cellular responses aimed at repairing the damage or leading to cell death if the damage is irreparable . Studies have also shown that EMS can induce mitotic recombination in yeast, suggesting a complex interplay between mutagenesis and cellular repair mechanisms .

Ethyl methanesulfonate shares similarities with several other alkylating agents. Here are some notable compounds:

Compound NameChemical FormulaUnique Features
Methyl methanesulfonateCH₃SO₃CH₃Less potent than ethyl methanesulfonate; used similarly
Dimethyl sulfate(CH₃O)₂SO₂Highly toxic; broader reactivity but similar mechanism
N-Nitroso-N-methylureaC₃H₈N₂O₃Induces different types of mutations; not sulfonic acid derivative
Sulfur mustard (Mustard gas)C₄H₈Cl₂SKnown for its use as a chemical warfare agent; strong alkylating properties

Uniqueness of Ethyl Methanesulfonate: Ethyl methanesulfonate is particularly valued for its ability to induce specific types of point mutations while being less toxic than some other alkylating agents like sulfur mustard. Its controlled use in laboratory settings allows researchers to study genetic mutations without overwhelming cytotoxicity .

Molecular Formula and Weight

Ethyl methanesulfonate possesses the molecular formula C₃H₈O₃S, representing a simple organosulfur compound consisting of three carbon atoms, eight hydrogen atoms, three oxygen atoms, and one sulfur atom [1] [2] [3]. The molecular weight of this compound is consistently reported as 124.15 to 124.16 grams per mole across multiple authoritative sources [1] [2] [4]. The precise molecular weight value of 124.154 daltons has been determined through high-resolution mass spectrometry measurements [11].

Table 1 presents the comprehensive molecular structure and identification data for ethyl methanesulfonate:

PropertyValue
Molecular FormulaC₃H₈O₃S
Molecular Weight (g/mol)124.15-124.16
CAS Registry Number62-50-0
IUPAC Nameethyl methanesulfonate
Common Namesethyl mesylate, ethyl methanesulphonate, methanesulfonic acid ethyl ester
Linear FormulaCH₃SO₃CH₂CH₃
SMILESCCOS(=O)(=O)C
InChIInChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3
InChI KeyPLUBXMRUUVWRLT-UHFFFAOYSA-N

The compound exists as the ethyl ester of methanesulfonic acid, formed through the formal condensation of methanesulfonic acid with ethanol [1] [14]. Under standard conditions, ethyl methanesulfonate manifests as a colorless to pale yellow liquid with a density of 1.206 grams per milliliter at 20 degrees Celsius [2] [4] [40].

Structural Characteristics

Functional Groups

Ethyl methanesulfonate contains several distinct functional groups that define its chemical behavior and reactivity patterns [9] [34]. The primary functional group is the sulfonyl moiety (-SO₂-), which consists of a central sulfur atom bonded to two oxygen atoms through double bonds [17]. This electron-withdrawing group significantly influences the compound's chemical properties and reactivity [18].

The ester linkage (-O-) connects the sulfonyl group to the ethyl carbon chain through a single oxygen atom [14] [15]. This ester functionality is characteristic of all methanesulfonate compounds and represents the point of attachment for various alkyl groups [15]. The methyl group (CH₃-) is directly bonded to the sulfur atom, forming the methanesulfonate portion of the molecule [1] [8].

The ethyl group (-CH₂CH₃) constitutes the alkyl portion of the ester, attached to the sulfur atom via the ester oxygen linkage [8] [14]. This ethyl substituent distinguishes this compound from other methanesulfonate esters such as methyl methanesulfonate or isopropyl methanesulfonate [16] [26].

Table 2 summarizes the functional groups and their characteristics:

Functional GroupDescriptionBond TypeElectronic Character
Sulfonyl group (-SO₂-)Central sulfur atom with two double-bonded oxygen atomsS=O double bondsElectron-withdrawing
Ester linkage (-O-)Single bond connecting sulfur to ethyl carbon via oxygenS-O-C single bondsElectron-donating to sulfur
Methyl group (CH₃-)Terminal methyl group attached to sulfurC-S single bondElectron-donating
Ethyl group (-CH₂CH₃)Terminal ethyl group attached via ester oxygenC-O single bondsElectron-donating
Methanesulfonate moietyComplete CH₃SO₃- unit acting as leaving groupMixed bond systemGood leaving group

Bond Properties

The molecular structure of ethyl methanesulfonate features multiple bond types with distinct characteristics that contribute to its overall stability and reactivity [34] [36]. Theoretical structure calculations using density functional theory and Moller-Plesset second-order perturbation theory have revealed two stable conformations with symmetries Cs and C1, with the Cs conformation being more thermodynamically stable [9] [36].

The sulfur-oxygen double bonds (S=O) in the sulfonyl group exhibit typical bond lengths of 1.43 to 1.45 Angstroms [34] [35]. These bonds possess significant double-bond character with partial ionic contributions, resulting in bond strengths of approximately 120 kilocalories per mole [34]. The electron density distribution in these bonds creates the characteristic electron-withdrawing nature of the sulfonyl group [36].

The sulfur-oxygen single bond (S-O) connecting the sulfonyl group to the ethyl ester portion demonstrates bond lengths ranging from 1.57 to 1.60 Angstroms [34] [35]. This ester linkage exhibits moderate bond strength of approximately 80 kilocalories per mole and represents the point of cleavage during nucleophilic substitution reactions [13] [18].

Natural bond orbital calculations have demonstrated that the Cs conformation provides optimal geometry for the lone pairs of the oxygen atom linking the ethyl group [9] [36]. This conformational preference affects the compound's reactivity and interaction with biological targets [36].

Table 3 presents detailed bond properties and characteristics:

Bond TypeTypical Bond Length (Å)Bond CharacterBond Strength
S=O (sulfonyl)1.43-1.45Double bond with partial ionic characterStrong (≈120 kcal/mol)
S-O (ester)1.57-1.60Single covalent bondModerate (≈80 kcal/mol)
O-C (ethyl)1.42-1.45Single covalent bondModerate (≈85 kcal/mol)
C-S (methyl)1.80-1.82Single covalent bondModerate (≈65 kcal/mol)
C-C (ethyl)1.53-1.54Single covalent bondStrong (≈85 kcal/mol)
C-H (various)1.08-1.11Single covalent bondStrong (≈100 kcal/mol)

Chemical Nomenclature and Identification

IUPAC Naming

The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl methanesulfonate [1] [11] [29]. This nomenclature follows standard IUPAC conventions for naming sulfonic acid esters, where the alkyl group (ethyl) precedes the sulfonate designation [15]. The name accurately reflects the compound's structure as the ethyl ester of methanesulfonic acid [1] [14].

Alternative IUPAC-acceptable names include methanesulfonic acid, ethyl ester, which emphasizes the parent acid and esterification pattern [11] [24]. Some sources also recognize the name methanesulfonic acid ethyl ester as an equivalent systematic designation [2] [4].

Common Names and Synonyms

Ethyl methanesulfonate is commonly referred to by several alternative names in scientific literature and commercial applications [1] [10]. The most frequently used common name is ethyl mesylate, where "mesylate" derives from the abbreviation for methanesulfonate [1] [3] [8]. This terminology is particularly prevalent in pharmaceutical and biochemical contexts [12].

Other widely recognized synonyms include ethyl methanesulphonate, reflecting British English spelling conventions [1] [10]. The compound is also known as methanesulfonic acid ethyl ester, which directly describes its chemical composition [2] [4]. Historical literature may reference the compound as half-myleran, though this designation is less commonly used in contemporary scientific discourse [1].

Additional synonyms documented in chemical databases include methylsulfonic acid ethyl ester [1] [5], ethyl ester of methanesulfonic acid [5], and ethyl ester of methylsulfonic acid [5]. These variations reflect different acceptable naming conventions while maintaining chemical accuracy [24].

Registry Numbers and Database Identifiers

Ethyl methanesulfonate has been assigned the CAS Registry Number 62-50-0, which serves as its unique chemical identifier in the Chemical Abstracts Service database [1] [2] [4]. This registration number has remained consistent across all major chemical databases and regulatory documents [24].

The compound appears in PubChem under the Compound Identifier 6113 [1] [24], providing access to comprehensive chemical and biological data. The ChEBI database assigns the identifier CHEBI:23994 to ethyl methanesulfonate [1] [21], facilitating its use in bioinformatics and systems biology applications [21].

Table 4 provides a comprehensive listing of database identifiers and registry numbers:

DatabaseIdentifier
CAS Registry Number62-50-0
PubChem CID6113
ChEBI IDCHEBI:23994
ChEMBL IDCHEMBL338686
HMDB IDHMDB0252053
KEGG IDC19239
UNII9H154DI0UP
EC Number200-536-7
MDL NumberMFCD00007559
NSC Number26805
Nikkaji NumberJ1.927E
Reaxys Registry Number773969

The European Community number 200-536-7 identifies the compound within European chemical regulations [1]. The UNII code 9H154DI0UP serves as the Unique Ingredient Identifier assigned by the United States Food and Drug Administration [1] [24]. These standardized identifiers ensure consistent reference across international scientific and regulatory communities [25].

Structural Comparisons with Related Methanesulfonates

Ethyl methanesulfonate belongs to the family of alkyl methanesulfonates, which share the common methanesulfonate functional group CH₃SO₃- while differing in their alkyl substituents [15] [16]. Comparative structural analysis reveals systematic trends in molecular properties as alkyl chain length increases [16] [31].

Methyl methanesulfonate, with molecular formula C₂H₆O₃S and molecular weight 110.13 grams per mole, represents the simplest member of this family [16]. The progression to ethyl methanesulfonate involves the addition of one methylene unit, increasing the molecular weight to 124.16 grams per mole while maintaining the essential sulfonate ester functionality [1] [16].

Isopropyl methanesulfonate (C₄H₁₀O₃S, molecular weight 138.19 g/mol) introduces branching in the alkyl chain, which affects both physical properties and reactivity patterns [26] [27]. The branched structure influences steric accessibility and may alter the compound's interaction with biological targets [31].

Higher homologs include butyl methanesulfonate (C₅H₁₂O₃S, 152.21 g/mol) and pentyl methanesulfonate (C₆H₁₄O₃S, 166.24 g/mol), demonstrating the systematic increase in molecular weight with extended alkyl chains [30] [33]. Research has shown that esterification reactivity decreases with increasing alkyl chain length due to steric hindrance and electronic effects [31].

Table 5 presents structural comparisons with related methanesulfonates:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberAlkyl Chain LengthCommon Name
Methyl methanesulfonateC₂H₆O₃S110.1366-27-3C₁ (methyl)Methyl mesylate
Ethyl methanesulfonateC₃H₈O₃S124.1662-50-0C₂ (ethyl)Ethyl mesylate
Isopropyl methanesulfonateC₄H₁₀O₃S138.19926-06-7C₃ (branched)Isopropyl mesylate
Butyl methanesulfonateC₅H₁₂O₃S152.211912-32-9C₄ (n-butyl)Butyl mesylate
Pentyl methanesulfonateC₆H₁₄O₃S166.246968-20-3C₅ (n-pentyl)Pentyl mesylate

Comparative studies of alkyl methanesulfonates have revealed that ethyl methanesulfonate occupies an intermediate position in terms of reactivity and physical properties [19]. The compound demonstrates greater potency than methyl methanesulfonate in certain alkylation reactions while maintaining better solubility characteristics than longer-chain analogs [16] [19].

Structural analysis indicates that all methanesulfonate esters share the same reactive center, with the methanesulfonate group serving as an excellent leaving group in nucleophilic substitution reactions [13] [18]. The primary structural differences lie in the steric and electronic properties of the alkyl substituents, which influence reaction rates and selectivity patterns [31].

Ethyl methanesulfonate exists as a clear, colorless liquid under standard laboratory conditions [1] [2] [3] [4]. The compound maintains its liquid state at room temperature, with a physical appearance that is consistently described across multiple sources as transparent and free from visible impurities when pure [5] [4]. The liquid exhibits moderate viscosity characteristics typical of organic sulfonate esters, though specific viscosity values are not extensively documented in the literature.

The compound is denser than water [4], which is an important consideration for handling and separation procedures. This density characteristic is consistent with the presence of the sulfur-containing functional group, which contributes to the overall molecular weight and density of the compound.

Melting and Boiling Points

Table 2: Thermal Properties of Ethyl Methanesulfonate

PropertyValue (°C)Reference ConditionsSource
Melting Point< 25Standard conditionsCAS Common Chemistry, NTP
Boiling Point (760 mmHg)213-214761 Torr pressureMultiple sources
Boiling Point (10 mmHg)85-8610 mmHg pressureFisher Scientific
Flash Point100Standard conditionsMultiple sources

The melting point of ethyl methanesulfonate is reported as less than 25°C [1] [2] [6], indicating that the compound remains liquid at room temperature under normal conditions. This low melting point is characteristic of many organic sulfonate esters and contributes to the compound's utility as a liquid reagent.

The boiling point varies significantly with pressure conditions. At standard atmospheric pressure (760 mmHg), ethyl methanesulfonate boils at 213-214°C [1] [7] [2] [8] [6]. Under reduced pressure conditions (10 mmHg), the boiling point decreases substantially to 85-86°C [9] [8] [10] [11], demonstrating the compound's sensitivity to pressure changes and making it suitable for vacuum distillation procedures.

Density and Viscosity

Table 3: Density and Optical Properties of Ethyl Methanesulfonate

PropertyValueTemperature (°C)Source
Density1.1452-1.206 g/cm³20-22Multiple sources
Specific Gravity1.15-1.1622/4Multiple sources
Refractive Index1.416-1.41920Multiple sources

The density of ethyl methanesulfonate ranges from 1.1452 to 1.206 g/cm³ at temperatures between 20-22°C [1] [7] [2] [9] [8] [10] [12] [11] [13]. This range represents measurements from different sources and may reflect variations in purity or measurement conditions. The most commonly cited value is 1.206 g/cm³ at 20°C [10] [11] [13].

The specific gravity is reported as 1.15-1.16 when measured at 22°C relative to water at 4°C [1] [9] [8]. This value confirms that ethyl methanesulfonate is significantly denser than water, which has important implications for laboratory handling and environmental fate.

Viscosity data for ethyl methanesulfonate is limited in the available literature. While the compound is described as a liquid with moderate flow characteristics, specific dynamic or kinematic viscosity values are not extensively documented [5] [12].

Solubility Parameters

Table 4: Solubility Properties of Ethyl Methanesulfonate

SolventSolubilityTemperature (°C)Notes
Water50-135 g/L25-27Partially miscible/miscible
EthanolHighly solubleRoom temperaturePolar solvent compatibility
AcetoneHighly solubleRoom temperaturePolar solvent compatibility
Organic solvents (general)Highly solubleRoom temperatureGood compatibility with polar solvents

The water solubility of ethyl methanesulfonate is reported with considerable variation in the literature, ranging from 50-135 g/L at 25-27°C [1] [8] [10] [11] [14] [13]. Some sources describe the compound as "miscible with water" [10] [11] [13], while others report limited solubility. This discrepancy may be attributed to differences in measurement methods, temperature conditions, or the presence of trace impurities that affect solubility behavior.

Ethyl methanesulfonate demonstrates excellent solubility in polar organic solvents [15]. The compound is highly soluble in ethanol and acetone [15], making it useful in organic synthesis applications. This solubility pattern is consistent with the polar nature of the sulfonate ester functional group, which provides favorable interactions with polar solvents through dipole-dipole interactions and potential hydrogen bonding.

The compound shows limited solubility in non-polar solvents, which is expected based on its molecular structure containing polar sulfonate and ester functionalities [15]. This selectivity in solvent compatibility is important for purification and extraction procedures.

Spectroscopic Properties

Infrared Spectroscopy

Table 6: Infrared Spectroscopy Properties of Ethyl Methanesulfonate

Functional Group/VibrationFrequency Range (cm⁻¹)Assignment/Notes
C-H stretching (methyl)2800-3200Methyl group vibrations
C-H stretching (methylene)2800-3200Ethyl group CH₂ vibrations
S=O asymmetric stretch1320-1350Sulfonyl group asymmetric stretch
S=O symmetric stretch1140-1180Sulfonyl group symmetric stretch
C-O stretching1000-1300Ester linkage vibrations
S-O stretching800-1000Sulfonate group vibrations
C-H bending1400-1500Methyl and methylene deformations
Molecular fingerprint region400-1600Complex mixture of vibrations

The infrared spectrum of ethyl methanesulfonate has been extensively studied using both experimental and theoretical approaches [16] [17] [18] [19]. The spectrum exhibits characteristic absorption bands that allow for definitive identification of the compound and its functional groups.

The C-H stretching vibrations appear in the region 2800-3200 cm⁻¹, with distinct bands for the methyl group attached to the sulfur atom and the ethyl ester group [16] [18]. These vibrations provide information about the aliphatic character of the molecule.

The sulfonyl group (SO₂) produces two characteristic strong absorption bands: the asymmetric stretch at 1320-1350 cm⁻¹ and the symmetric stretch at 1140-1180 cm⁻¹ [16] [17] [18]. These bands are particularly diagnostic for sulfonate esters and represent the most intense features in the infrared spectrum.

The ester linkage contributes to absorptions in the 1000-1300 cm⁻¹ region through C-O stretching vibrations [16] [17]. Additional S-O stretching modes appear in the 800-1000 cm⁻¹ region [16] [18], providing further confirmation of the sulfonate ester structure.

Theoretical calculations using density functional theory have successfully reproduced the experimental infrared spectrum with high accuracy, achieving a root-mean-square deviation of only 9 cm⁻¹ between calculated and observed frequencies [16] [18] [19].

Raman Spectroscopy

The Raman spectrum of ethyl methanesulfonate in the liquid state has been reported and provides complementary information to the infrared spectrum [16] [18] [19]. Raman spectroscopy is particularly sensitive to symmetric vibrations and provides enhanced intensity for certain modes that may be weak in the infrared.

The symmetric S=O stretch appears as a strong band in the Raman spectrum at approximately 1140 cm⁻¹ [16] [18], corresponding to the symmetric stretching mode of the sulfonyl group. This band is typically more intense in Raman than in infrared spectroscopy due to the high polarizability of the S=O bonds.

C-S stretching vibrations are observed in the 600-800 cm⁻¹ region [16] [18] and are characteristic of the sulfonate ester linkage. These vibrations provide important structural information about the connectivity between the organic and sulfonate portions of the molecule.

The Raman spectrum also exhibits various molecular breathing modes and skeletal vibrations throughout the fingerprint region [16] [18], which contribute to the spectroscopic fingerprint of the compound.

Nuclear Magnetic Resonance

Table 7: Nuclear Magnetic Resonance Spectroscopy Properties of Ethyl Methanesulfonate

NucleusEnvironmentChemical Shift (ppm)MultiplicityIntegration
¹H NMRMethyl group (CH₃-SO₂)~3.0Singlet3H
¹H NMRMethylene group (OCH₂)~4.4Quartet2H
¹H NMRMethyl group (CH₂CH₃)~1.4Triplet3H
¹³C NMRMethyl carbon (CH₃-SO₂)~40Singlet1C
¹³C NMRMethylene carbon (OCH₂)~70Singlet1C
¹³C NMRMethyl carbon (CH₂CH₃)~15Singlet1C

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen environments in ethyl methanesulfonate [20]. The spectrum typically shows three distinct sets of signals corresponding to the different proton environments in the molecule.

The methyl group attached to the sulfonate (CH₃-SO₂) appears as a singlet at approximately 3.0 ppm [20]. This downfield position reflects the electron-withdrawing effect of the sulfonate group, which deshields the protons.

The methylene group of the ethyl ester (OCH₂) appears as a quartet at approximately 4.4 ppm [20] due to coupling with the adjacent methyl group. The downfield chemical shift is consistent with the electron-withdrawing effect of the oxygen atom.

The terminal methyl group of the ethyl ester (CH₂CH₃) appears as a triplet at approximately 1.4 ppm [20] due to coupling with the adjacent methylene group. This upfield position is typical for alkyl methyl groups.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The methyl carbon attached to sulfur appears at approximately 40 ppm, the methylene carbon of the ester at approximately 70 ppm, and the terminal methyl carbon at approximately 15 ppm [21] [22].

Vapor Pressure and Volatility

Table 5: Vapor Properties of Ethyl Methanesulfonate

PropertyValueTemperature (°C)Notes
Vapor Pressure0.27-0.328 hPa250.206-0.25 mmHg equivalent
Vapor Density>1 (air=1)Standard conditionsHeavier than air
VolatilityModerateRoom temperatureVolatilizes from dry surfaces

The vapor pressure of ethyl methanesulfonate at 25°C is reported as 0.27-0.328 hPa (equivalent to 0.206-0.25 mmHg) [1] [12] [4] [23] [14] [24]. This relatively low vapor pressure indicates that the compound has moderate volatility at room temperature.

The vapor density is greater than 1 relative to air [5], meaning that ethyl methanesulfonate vapor is heavier than air. This property has important safety implications, as vapors may tend to accumulate in low-lying areas and enclosed spaces.

Under environmental conditions, ethyl methanesulfonate can volatilize from dry soil surfaces due to its moderate vapor pressure [14]. The rate of volatilization depends on factors such as temperature, humidity, and air movement. The compound's volatility characteristics make it important to consider vapor exposure routes in safety assessments.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Ethyl methanesulfonate is a clear colorless liquid. Denser than water. (NTP, 1992)

Color/Form

Colorless liquid

Boiling Point

415 to 416 °F at 761 mm Hg (NTP, 1992)
213.5 °C
213-213.5 °C at 761 mm Hg

Flash Point

212 °F (NTP, 1992)

Density

1.1452 at 72 °F (NTP, 1992)
Specific gravity: 1.1452 at 22 °C/4 °C

LogP

log Kow = -0.2 (est)

Appearance

Liquid

UNII

9H154DI0UP

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H340 (84%): May cause genetic defects [Danger Germ cell mutagenicity];
H351 (90%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ethyl Methanesulfonate is a sulfonoxyalkane with carcinogenic and teratogenic properties. Ethyl methanesulfonate ethylates DNA, thereby damaging DNA and leading to genetic mutations, single-stranded breaks in DNA, and chromosomal aberrations. Ethyl methanesulfonate may be used experimentally in biomedical research. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Mechanism of Action

/GENOTOXICITY/ The relative importance of different sites of alkylation on DNA was determined by comparing two ethylating agents. 1-Ethyl-1-nitrosourea ethylates DNA with a higher proportion of total adducts on ring oxygens than ethyl methanesulfonate, which ethylates with a higher proportion of total adducts on the N-7 of guanine. ... To determine the importance in germ-line mutagenesis of the O6-G site relative to the N-7 of guanine, dose-response curves were constructed for both 1-ethyl-1-nitrosourea and ethyl methanesulfonate, where dose was measured as total adducts per deoxynucleotide and response as sex-linked recessive lethals induced in Drosophila melanogaster spermatozoa. For both mutagens the dose response curve was linear and extrapolated to the origin. ... 1-Ethyl-1-nitrosourea is 1.9 times more efficient per adduct in inducing sex-linked recessive lethals mutations than EMS. In vitro studies showed that 1-ethyl-1-nitrosourea induced 9.5% of its total adducts on O6-G while EMS induced 2.0% of its adducts on O6-G. If O6-G was the sole genotoxic site, then 1-ethyl-1-nitrosourea should be 4.8 times more efficient per adduct than ethyl methanesulfonate. ... While O6-G was the principal genotoxic site, N-7 G made a significant contribution to germ-line mutagenesis.

Vapor Pressure

0.21 mmHg
0.206 mm Hg at 25 °C

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

62-50-0

Wikipedia

Ethyl methanesulfonate

Biological Half Life

... HALF-LIFE IN RAT BLOOD SERUM ... 6.5 HR.

Use Classification

Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

REACTION OF METHANESULFONIC ANHYDRIDE WITH ETHYL ALCOHOL.

General Manufacturing Information

Methanesulfonic acid, ethyl ester: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
REVERSIBLE MALE CHEMOSTERILANT FOR INSECTS & MAMMALIAN PESTS. /MONOESTERS OF METHANESULFONIC ACID/

Analytic Laboratory Methods

Method 8250. "Gas Chromatography/Mass Spectrometry for Semivolatile Organics: Packed Column Technique". Gas Chromatography Mass Spectrometric Method with no detection limit specified.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: ethyl mesylate; Matrix: water; Detection Limit: not provided.
Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: ethyl mesylate; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 20 ug/L.
Analyte: ethyl methanesulfonate; matrix: pharmaceutical preparation; procedure: capillary gas chromatography with flame ionization detection; limit of detection: 1 ug/g
For more Analytic Laboratory Methods (Complete) data for ETHYL METHANESULFONATE (8 total), please visit the HSDB record page.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The antimutagenic effects of vitamins C, E, and A, and derivatives of vitamin C on ethyl methanesulfonate induced 6TG resistant mutations in Chinese hamster V79 cells were examined. Vitamin C was most effective in inhibiting ethyl methanesulfonate cytotoxicity and 6TG resistant mutations. In the presence of vitamin C at a concentration of 100 micrograms/ml, ethyl methanesulfonate induced mutations were reduced to about one-third or one-forth of those in control cultures treated with ethyl methanesulfonate alone. Dehydro-vitamin C and iso-vitamin C also inhibited ethyl methanesulfonate induced mutations to about ... one-half or one-third of the control level. ... Vitamin C may react directly with ethyl methanesulfonate as a desmutagen and thus inactivate its mutation-inducing activity in Chinese hamster V79 cells. Vitamin E had an additive cytotoxic effect on EMS-induced cytotoxicity. This vitamin enhanced the frequencies of 6TG-resistant mutations induced by ethyl methanesulfonate. Pretreatment with vitamin E before treatment with ethyl methanesulfonate resulted in no detectable effect in modifying the ethyl methanesulfonate induced mutations. On the contrary, vitamin A markedly enhanced ethyl methanesulfonate induced mutation frequencies.
The 1,4-dihydropyridine derivative 2,6-dimethyl-3,5-diethoxycarbonyl-4-(sodium carboxylate)-1,4-dihydropyridine was studied for antimutagenic effect in the dominant lethal test and in the sex-linked recessive lethal test of Drosophila melanogaster. ... 1,4-dihydropyridine reduces the frequency of ethyl methanesulfate induced genetic damage (point mutations and chromosome breakage). A reduction of the mutation rate induced by ethyl methanesulfate in adults could be observed independently of the developmental stages (larvae or imago) pretreated with 1,4-dihydropyridine. The protective effect of this ... antimutagen against the alkylating agent depended on both the 1,4-dihydropyridine dose and the level of the ethyl methanesulfonate induced mutation rate. The effect of 1,4-dihydropyridine was more pronounced than that of /cysteine and cysteamine/.
Rat and canine hepatocyte suspensions were exposed to toxic concentrations of ethyl methanesulfonate (EMS) and ionophore A-23187 in the presence and absence of extracellular calcium (Ca2+) and alpha-tocopheryl succinate (alpha-TS). The exogenous administration of alpha-TS (25 microM) completely protected hepatocytes from chemically- induced toxicity when exposed to physiological free extracellular calcium concentrations (0.8-1.5 mM). ... Hepatocytes exposed to unesterified alpha- tocopherol (alpha-T, 25 microM) or alpha-tocopheryl acetate (alpha-TA, 25 microM), however, were not protected from the toxic effect of chemicals even though these treatments resulted in the marked accumulation of cellular alpha-T (2.65 nml/10(6) cells) and alpha-TA (2.3 nmol/10(6) cells), respectively. Finding suggest that the supplementation of endogenous stores of alpha-T or alpha-TA does not promote protection against chemical toxicity and that alpha-TS cytoprotection results not from the accumulation of alpha-T but rather from the cellular presence of the intact alpha-TS molecule. Thus alpha-TS appears to possess cytoprotective properties that differ from other vitamin E congeners.
The combination of EMS and aureomycin was highly cytotoxic, but EMS alone inhibited the mitosis in Vicia fabia.
For more Interactions (Complete) data for ETHYL METHANESULFONATE (7 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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